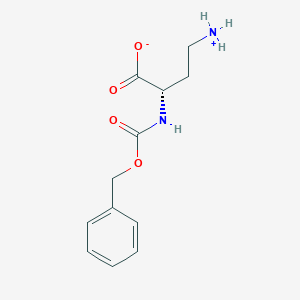
L-Cystine bisallyl ester di(p-toluenesulfonate) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cystine bisallyl ester di(p-toluenesulfonate) salt is a chemical compound with the molecular formula C₂₆H₃₆N₂O₁₀S₄ and a molecular weight of 664.83 g/mol . It is primarily used in peptide and N-glycopeptide synthesis . The compound is known for its ability to be selectively deblocked with tris(triphenylphosphine)rhodium chloride, making it a valuable reagent in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cystine bisallyl ester di(p-toluenesulfonate) salt involves the esterification of L-cystine with allyl alcohol, followed by tosylation with p-toluenesulfonyl chloride . The reaction typically requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the tosylation process . The reaction conditions often include maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
L-Cystine bisallyl ester di(p-toluenesulfonate) salt undergoes various chemical reactions, including:
Oxidation: The disulfide bond in the compound can be oxidized to form sulfonic acids.
Substitution: The tosylate groups can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Corresponding amines or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
L-Cystine bisallyl ester di(p-toluenesulfonate) salt is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of L-Cystine bisallyl ester di(p-toluenesulfonate) salt involves the selective deblocking of the ester groups by tris(triphenylphosphine)rhodium chloride . This reaction facilitates the formation of free thiol groups, which can then participate in various biochemical processes . The molecular targets and pathways involved include the formation and cleavage of disulfide bonds, which are crucial in protein folding and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cystine di(p-toluenesulfonate) salt: Similar in structure but lacks the allyl ester groups.
L-Cystine bisallyl ester: Similar but does not have the tosylate groups.
L-Cystine: The parent compound without any ester or tosylate modifications.
Uniqueness
L-Cystine bisallyl ester di(p-toluenesulfonate) salt is unique due to its dual functional groups, which allow for selective deblocking and versatile chemical reactivity . This makes it particularly valuable in peptide synthesis and other specialized chemical applications .
Eigenschaften
IUPAC Name |
4-methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-3-[[(2R)-2-amino-3-oxo-3-prop-2-enoxypropyl]disulfanyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S2.2C7H8O3S/c1-3-5-17-11(15)9(13)7-19-20-8-10(14)12(16)18-6-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9-10H,1-2,5-8,13-14H2;2*2-5H,1H3,(H,8,9,10)/t9-,10-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKBMTUQCIEQNW-BZDVOYDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CSSCC(C(=O)OCC=C)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC=C)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O10S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583521 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-cystinate (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142601-71-6 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-cystinate (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)







